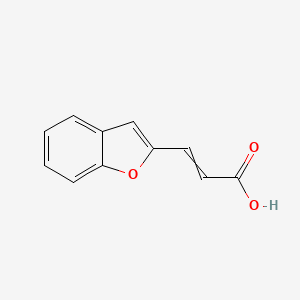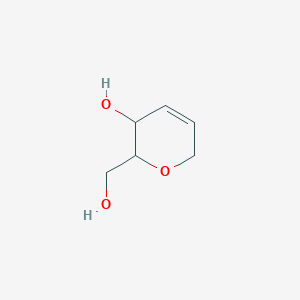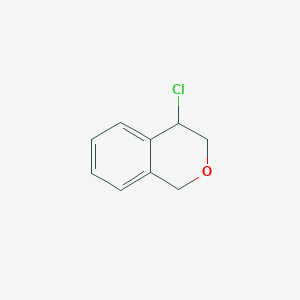
N-(2-phenylethenylsulfonylamino)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-phenylethenylsulfonylamino)formamide is an organic compound characterized by the presence of a formamide group attached to a sulfonylamino moiety, which is further connected to a phenylethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylethenylsulfonylamino)formamide typically involves the reaction of 2-phenylethenylsulfonyl chloride with formamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and the product.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow precise control over reaction parameters such as temperature, pressure, and reactant flow rates. The continuous flow process enhances the efficiency and yield of the product while minimizing the formation of by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions lead to the formation of sulfone derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reaction conditions involve anhydrous solvents and low temperatures.
Substitution: Thiols, amines; reaction conditions vary depending on the nucleophile used and may require catalysts or specific solvents.
Major Products:
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted sulfonylaminoformamides
Aplicaciones Científicas De Investigación
N-(2-phenylethenylsulfonylamino)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(2-phenylethenylsulfonylamino)formamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the phenylethenyl group can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
- N-(2,4-Dimethylphenyl)formamide
- N-(2-phenylethyl)formamide
- N,N’-diphenylformamidine
Comparison: N-(2-phenylethenylsulfonylamino)formamide is unique due to the presence of both a sulfonylamino group and a phenylethenyl group. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. For instance, N-(2,4-Dimethylphenyl)formamide lacks the sulfonyl group, which limits its reactivity in certain chemical reactions. Similarly, N-(2-phenylethyl)formamide does not possess the sulfonyl group, affecting its interaction with biological targets.
Propiedades
Fórmula molecular |
C9H10N2O3S |
|---|---|
Peso molecular |
226.25 g/mol |
Nombre IUPAC |
N-(2-phenylethenylsulfonylamino)formamide |
InChI |
InChI=1S/C9H10N2O3S/c12-8-10-11-15(13,14)7-6-9-4-2-1-3-5-9/h1-8,11H,(H,10,12) |
Clave InChI |
VOLAVKUIEOJIEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CS(=O)(=O)NNC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Fluoro-2-phenyl-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B8706820.png)



